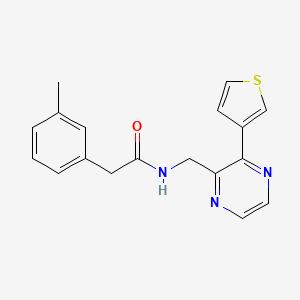

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

2-(3-methylphenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-13-3-2-4-14(9-13)10-17(22)21-11-16-18(20-7-6-19-16)15-5-8-23-12-15/h2-9,12H,10-11H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBWHWADHDFCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the pyrazinyl and tolyl groups. Common synthetic routes include:

Thiophene Synthesis: Thiophene derivatives can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.

Pyrazinyl Group Introduction: The pyrazinyl group can be introduced via a cyclization reaction involving hydrazine and appropriate diketones or β-diketones.

Tolyl Group Introduction: The tolyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with toluene in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, and dichloromethane (DCM) as a solvent.

Reduction: LiAlH4 in ether or H2 with a palladium catalyst.

Substitution: Amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of thiophene and pyrazine derivatives, including N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide, in combating various microbial pathogens. The compound exhibits notable antibacterial properties, particularly against resistant strains of bacteria.

Case Study: In Vitro Antimicrobial Evaluation

A study evaluated a series of thiophene-bearing pyrazole derivatives, including similar compounds to N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide, for their antimicrobial efficacy. The minimum inhibitory concentration (MIC) was determined, revealing that certain derivatives demonstrated MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The mechanisms involved include disruption of bacterial cell walls and inhibition of biofilm formation.

Anticancer Properties

The compound shows promise as an anticancer agent due to its ability to inhibit specific cancer cell lines. The structural features of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide contribute to its interaction with cellular pathways involved in tumor growth.

Case Study: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide to various cancer-related targets. These studies suggest that the compound can effectively bind to proteins involved in cell proliferation and survival, potentially leading to apoptosis in cancer cells .

Synthesis and Structural Insights

The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions, including acylation and cyclization processes that yield high purity and yield . Structural characterization through techniques like NMR and X-ray crystallography confirms the compound's configuration and stability.

Mechanism of Action

The mechanism by which N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from its pyrazine-thiophene backbone and m-tolyl-acetamide side chain . Below is a comparison with key analogues from the literature:

Key Differentiators

- Pyrazine vs. Thiazole/Thiophene Cores : Pyrazine offers nitrogen-rich π-systems for metal coordination or hydrogen bonding, distinct from sulfur-containing thiophene/thiazole.

- m-Tolyl vs. Dichlorophenyl : The electron-donating methyl group in m-tolyl may improve metabolic stability compared to electron-withdrawing chloro substituents.

- Synthetic Complexity : The target compound’s pyrazine-thiophene core requires more intricate synthesis than simpler thiophene derivatives (e.g., ).

Biological Activity

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research findings.

Chemical Structure and Properties

The compound features a complex structure with a thiophene ring, a pyrazine moiety, and an acetamide functional group. Its molecular formula is , and it has a molecular weight of approximately 300.38 g/mol. The presence of the thiophene and pyrazine rings suggests potential interactions with biological targets, making it suitable for further investigation.

Synthesis Methods

The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Combining thiophene derivatives with pyrazine precursors.

- Acetylation : Introducing the acetamide group via acylation reactions.

These synthetic pathways often require specific catalysts and controlled conditions to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide. For example, derivatives have shown significant inhibitory effects against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4b | A-549 (Lung) | 0.00803 |

| 4e | MDA-MB-231 (Breast) | 0.0103 |

These values indicate potent activity, suggesting that modifications to the core structure can enhance efficacy against cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For instance, studies on related compounds have demonstrated that they can act as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in diabetes and obesity:

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| NM-03 | PTP1B | 4.48 |

Docking studies revealed key interactions between these compounds and the active site of PTP1B, indicating their potential as therapeutic agents .

The biological activity of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide may involve several mechanisms:

- Receptor Binding : The compound may interact with specific receptors or enzymes, altering their activity.

- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells.

- Apoptosis Induction : Some derivatives promote programmed cell death in malignant cells.

Case Studies

In a recent study focusing on related thiophene-pyrazine derivatives, researchers observed that compounds with similar structures exhibited enhanced cytotoxicity against various cancer cell lines compared to standard treatments like cisplatin . The study utilized both in vitro assays and molecular docking simulations to elucidate the binding affinities and mechanisms of action.

Q & A

Q. What are the common synthetic routes for N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the pyrazine-thiophene intermediate via Suzuki-Miyaura coupling or nucleophilic substitution to attach the thiophene moiety to pyrazine.

- Step 2 : Functionalization of the pyrazine-methyl group (e.g., bromination followed by nucleophilic displacement with an amine or thiol).

- Step 3 : Coupling the intermediate with m-tolyl acetamide using condensing agents like EDCI/HOBt.

Critical Conditions : - Solvent choice (e.g., DMF for polar intermediates, ethanol for reflux conditions).

- Temperature control (e.g., 0–5°C for sensitive reactions, reflux for condensation steps).

- Catalysts (e.g., palladium catalysts for cross-coupling, EDCI for amide bond formation).

- Purity monitoring via TLC or HPLC to terminate reactions at optimal conversion .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- 1H/13C NMR : Essential for confirming aromatic protons (thiophene, pyrazine, m-tolyl) and acetamide methyl/methylene groups.

- IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H vibrations.

- Mass Spectrometry (HRMS or ESI-MS) : Validates molecular weight and fragmentation patterns.

- HPLC : Assesses purity (>95% for biological assays).

For crystallographic confirmation, single-crystal X-ray diffraction with SHELXL refinement is recommended .

Q. What are the key solubility and stability considerations for this compound in various solvents, and how do they impact experimental design?

- Solubility : Test in DMSO (common for biological assays), ethanol, or acetonitrile. Poor solubility may require sonication or co-solvents (e.g., PEG-400).

- Stability : Monitor via HPLC under varying pH (4–9), temperatures (4°C vs. ambient), and light exposure. Degradation products (e.g., hydrolysis of the amide bond) inform storage conditions (e.g., desiccated, −20°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC50 values) across different studies?

- Standardization : Use validated cell lines (e.g., NCI-60 panel for cytotoxicity) and consistent assay conditions (pH, serum concentration).

- Purity Verification : Confirm compound integrity via HPLC and LC-MS before assays.

- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT).

- Data Normalization : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-study variability .

Q. What strategies can be employed to study the structure-activity relationship (SAR) of this compound to enhance its pharmacological profile?

- Analog Synthesis : Modify substituents on the thiophene (e.g., halogens), pyrazine (e.g., methoxy groups), or m-tolyl (e.g., nitro/amino substitutions).

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase enzymes.

- In Vitro Screening : Test analogs in dose-response assays to correlate structural changes with potency (e.g., IC50 shifts) .

Q. How can crystallographic data (e.g., from SHELX-refined structures) inform the understanding of this compound’s conformation and intermolecular interactions?

- Crystallization : Grow single crystals via slow evaporation (solvent: DCM/hexane) and collect X-ray diffraction data.

- SHELXL Refinement : Analyze bond lengths (e.g., C-N in acetamide) and angles to identify tautomeric states or steric strain.

- Packing Analysis : Identify π-π stacking (thiophene/pyrazine) or hydrogen bonds (amide groups) that stabilize the solid-state structure, which may mimic bioactive conformations .

Q. In the context of conflicting in vitro vs. in vivo efficacy data, what experimental approaches can elucidate the compound’s pharmacokinetic and pharmacodynamic properties?

- ADME Studies :

- Bioavailability : Oral vs. intravenous administration in rodent models.

- Metabolic Stability : Incubate with liver microsomes to identify major metabolites (LC-MS/MS).

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis.

- Pharmacokinetic Modeling : Calculate AUC, Cmax, and half-life to adjust dosing regimens.

- Tissue Distribution : Radiolabel the compound and track accumulation in target organs .

Q. How can computational chemistry methods predict the reactivity and interaction mechanisms of this compound with biological targets?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate binding to proteins (e.g., 100-ns simulations in GROMACS) to assess stability of ligand-receptor complexes.

- QSAR Models : Corrogate electronic descriptors (e.g., logP, polar surface area) with experimental bioactivity data .

Q. What analytical strategies are recommended for detecting and quantifying this compound in complex biological matrices during pharmacokinetic studies?

- Sample Preparation : Protein precipitation (acetonitrile) or SPE (C18 cartridges) to isolate the compound from plasma/tissue homogenates.

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor transitions (e.g., m/z 410 → 238 for quantification).

- Validation : Assess linearity (1–1000 ng/mL), precision (%CV <15%), and recovery (>80%) per FDA guidelines .

Q. What are the potential metabolic pathways of this compound, and how can metabolite identification be performed experimentally?

- Phase I Metabolism : Cytochrome P450-mediated oxidation (e.g., hydroxylation of the m-tolyl group).

- Phase II Metabolism : Glucuronidation or sulfation of hydroxylated metabolites.

- Experimental Workflow :

- Incubate with human liver microsomes + NADPH.

- Extract metabolites using SPE and analyze via UHPLC-QTOF-MS.

- Compare fragmentation patterns with synthetic standards or in silico tools (e.g., MetFrag) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.